1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) is a synthetic peptide that mimics the naturally occurring growth hormone-releasing hormone (GHRH) found in the human body. This compound is primarily used in scientific research to study the regulation of growth hormone secretion and its effects on various physiological processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are used to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

科学的研究の応用

1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating growth hormone secretion and its effects on cell growth and metabolism.

Medicine: Explored as a potential therapeutic agent for conditions related to growth hormone deficiency.

Industry: Utilized in the development of peptide-based drugs and diagnostic agents.

作用機序

The compound exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRHR) on the surface of pituitary cells. This binding activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the release of growth hormone from the pituitary gland. The released growth hormone then acts on various tissues to promote growth and metabolism.

類似化合物との比較

Sermorelin: Another synthetic peptide that mimics GHRH but with a slightly different amino acid sequence.

Tesamorelin: A GHRH analog used to treat HIV-associated lipodystrophy.

CJC-1295: A modified GHRH with a longer half-life due to its ability to bind to albumin.

Uniqueness: 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) is unique due to its specific amino acid sequence and its ability to closely mimic the natural GHRH found in the human body. This makes it a valuable tool for studying the physiological effects of GHRH and developing therapeutic agents targeting growth hormone-related disorders.

生物活性

1-29-Somatoliberin, also known as Growth Hormone-Releasing Hormone (GHRH), is a hypothalamic peptide hormone that plays a crucial role in stimulating the synthesis and release of growth hormone (GH) from the pituitary gland. The specific compound under discussion, 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI), has garnered attention for its diverse biological activities beyond GH regulation, including effects on cell growth, wound healing, inflammation, and potential therapeutic applications in various diseases.

GHRH exerts its effects primarily through binding to the growth hormone-releasing hormone receptor (GHRHR) located on pituitary somatotrophs. This interaction activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which subsequently enhances GH secretion. Additionally, GHRH and its analogs have been shown to influence extrapituitary functions, including roles in cancer progression and neuroprotection.

1. Cell Growth and Repair

Research has demonstrated that GHRH and its analogs can promote cell proliferation and tissue repair. For instance:

- Wound Healing: GHRH analogs enhance the migration of fibroblasts to injury sites, accelerating tissue repair processes. Studies indicate that synthetic peptides like MR-409 significantly promote healing while reducing fibrosis, making them candidates for post-surgical recovery applications .

- Cancer Proliferation: GHRH has been implicated in tumor biology, particularly in promoting the growth of certain cancers such as endometrial carcinoma. The SV1 variant of GHRH has been associated with increased proliferation rates in cancer cells .

2. Cardiovascular Effects

GHRH analogs have shown promise in enhancing cardiovascular health by improving myocardial contractility and energy metabolism:

- Cardiac Function: Agonists of GHRH have demonstrated beneficial effects on left ventricular function in patients with acromegaly, suggesting a role in managing cardiac hypertrophy associated with excessive GH levels .

- Metabolic Regulation: GHRH influences lipid metabolism and has been shown to reduce cholesterol levels in diabetic models, indicating potential therapeutic benefits for metabolic disorders .

3. Neuroprotective Effects

Emerging evidence suggests that GHRH may play a role in neuroprotection:

- Cognitive Function: Certain GHRH analogs have been shown to protect against neural apoptosis and may improve cognitive functions, highlighting their potential in treating neurodegenerative diseases .

- Mood Disorders: The anti-inflammatory properties of GHRH analogs have been explored in models of depression and anxiety, indicating a broader scope of action within the nervous system .

Case Studies

Several case studies illustrate the clinical implications of GHRH therapy:

- Acromegaly Management:

- Wound Healing in Diabetic Patients:

Comparative Data Table

| Study | Year | Population | Intervention | Key Findings |

|---|---|---|---|---|

| Popielarz-Grygalewicz | 2023 | 32 acromegaly patients | Somatostatin analogs | Improved myocardial contractility |

| Gadelha | 2022 | 25 acromegaly patients | Echocardiography | No significant difference except impaired radial strain |

| Koca | 2022 | 50 patients | LV and LA strain analysis | Impaired strain observed |

特性

IUPAC Name |

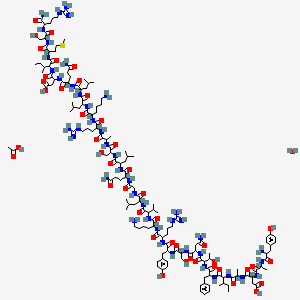

acetic acid;4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S.C2H4O2.H2O/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4;/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBWJRSBOVKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H252N44O45S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。